A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate: Properties, Synthesis, and Applications
A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines an aniline moiety with a 1,2,4-triazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The triazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions.[1][2] The aniline group offers a reactive handle for further chemical modification, making this molecule a valuable intermediate in synthetic chemistry.
This guide provides a comprehensive overview of the core chemical and physical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, outlines a representative synthetic protocol, and discusses its potential applications, particularly within the field of drug discovery.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of a compound are critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of the title compound.
Chemical Structure and Identifiers
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Systematic Name: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
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CAS Number: 1609406-60-1[3]
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Molecular Formula: C9H10N4·xH2O
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Molecular Weight (Anhydrous): 174.21 g/mol [4]
The structure features a central benzene ring substituted with an amino group (making it an aniline) and a 5-methyl-4H-1,2,4-triazol-3-yl group. The "hydrate" designation indicates the presence of associated water molecules in its solid, crystalline form.
Caption: Chemical structure of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are essential for designing experimental conditions, such as selecting appropriate solvents for reactions, purification, and formulation.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | Fisher Scientific[5] |
| Appearance | White to Light yellow to Light orange | Henan Longke Chem[6] |
| Melting Point | 45 - 48 °C / 113 - 118.4 °F | Fisher Scientific[5] |
| Water Solubility | Slightly soluble in water | Henan Longke Chem[6] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | Henan Longke Chem[6] |
Note: Properties can vary based on the degree of hydration and purity.
Synthesis and Purification Protocol
Below is a conceptual, step-by-step workflow that illustrates the key stages involved in a typical synthesis of a triazolyl aniline, based on established chemical principles.[7][8][9]
Conceptual Synthetic Workflow
Causality and Rationale: The goal of this multi-step synthesis is to construct the 1,2,4-triazole ring system and attach it to the aniline core. The choice of reagents and conditions is dictated by the need to control reactivity and maximize yield. For instance, using a palladium catalyst for a reduction step is a standard, highly efficient method for converting a nitro group to an amine without affecting other functional groups.[7]
Workflow Diagram:
Caption: Conceptual workflow for the synthesis of a triazolyl aniline.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on common organic synthesis techniques for related compounds.[7][9]
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Step 1: Amidrazone Formation
-
To a stirred solution of 3-nitrobenzonitrile in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Rationale: This reaction forms the key N-C-N backbone required for the subsequent cyclization into the triazole ring. Ethanol is a suitable polar protic solvent for both reactants.
-
Heat the mixture to reflux for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Step 2: Triazole Ring Cyclization
-
Dissolve the crude amidrazone intermediate in glacial acetic acid.
-
Heat the solution to reflux for 3-5 hours.
-
Rationale: Acetic acid serves as both the solvent and the source of the methyl group (via an acetylation-cyclization-dehydration cascade) that becomes the C5-methyl substituent on the triazole ring.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry. This yields the nitro-substituted triazole intermediate.
-
-
Step 3: Nitro Group Reduction
-
Suspend the nitro-intermediate in methanol within a high-pressure reactor (Parr hydrogenator).[7]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).[7]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Pd/C is the catalyst of choice for this transformation due to its high activity and selectivity.
-
Pressurize the reactor with hydrogen gas (e.g., 40-50 psi) and agitate at room temperature until hydrogen uptake ceases (typically 6-12 hours).[7]
-
Vent the reactor and flush with nitrogen gas.
-
-
Step 4: Isolation and Purification
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]
-
Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from clogging the filter paper and contaminating the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline, which will crystallize as the hydrate form.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-45 °C).[7]
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Applications in Research and Drug Development
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in drugs with antifungal, antiviral, and anticancer activities.[1][10] Aniline derivatives are also crucial precursors for a vast array of pharmaceuticals. The combination of these two pharmacophores in a single molecule makes 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline a compound of high interest.
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Scaffold for Kinase Inhibitors: The aniline nitrogen can be functionalized to build inhibitors that target the ATP-binding site of protein kinases, a major class of drug targets in oncology.[11] The triazole ring can form key hydrogen bonds within the hinge region of the kinase domain.
-
Intermediate for Complex Heterocycles: It serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems with potential biological activity.[12]
-
Antimicrobial and Antifungal Agents: Derivatives of this scaffold have been explored for their antimicrobial and antifungal properties, a common application for triazole-containing compounds.[9][13]
Handling and Safety
As a laboratory chemical, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate should be handled in accordance with good industrial hygiene and safety practices.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[5]
-
Handling: Avoid ingestion, inhalation, and dust formation. Use in a well-ventilated area, such as a chemical fume hood.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and acid chlorides.[5][14]
References
- Fisher Scientific. (2023-09-01). SAFETY DATA SHEET.
- Henan Longke Chem Co., Ltd. Products - Page 6 of 39.
- Smolecule. (2024-04-14). 3-(5-Methyl-1,2,4-triazol-1-yl)aniline.
- Fisher Scientific. (2023-09-01). SAFETY DATA SHEET (for a related compound).
- BLDpharm. 1609406-60-1|3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.
- ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
- SpectraBase. 3-(4-Methyl-1,2,4-triazol-3-yl)aniline.
- PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
- Google Patents. Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
- ResearchGate. Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors.
- Journal of Chemistry and Technologies. (2023-07-25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING.
- ResearchGate. (2025-10-12). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates (PDF).
- Preprints.org. (2023-08-18). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio).
- ResearchGate. (2024-01-19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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